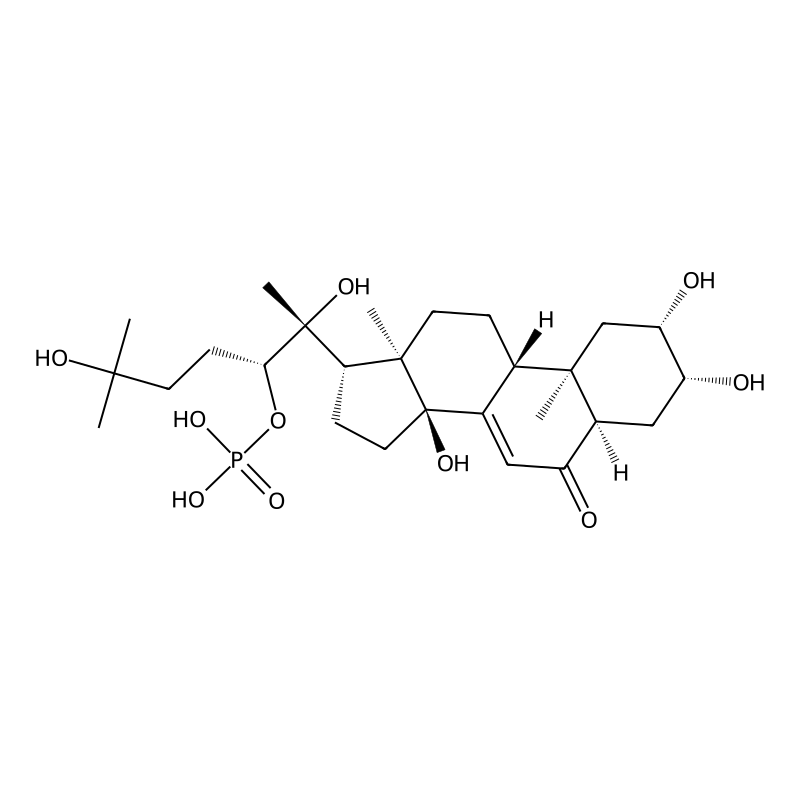

20-Hydroxyecdysone 22-phosphate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

20-Hydroxyecdysone 22-phosphate is a phosphorylated derivative of 20-hydroxyecdysone, a natural steroid hormone found in insects and some plants. This compound plays a crucial role in the molting and metamorphosis processes of insects by modulating various physiological functions. The addition of a phosphate group at the 22 position alters its biochemical properties, potentially influencing its biological activity and interaction with cellular receptors.

The chemical reactivity of 20-hydroxyecdysone 22-phosphate involves several enzymatic transformations. Key reactions include:

- Phosphorylation: The conversion of 20-hydroxyecdysone to 20-hydroxyecdysone 22-phosphate is catalyzed by ecdysone 22-kinase, which transfers a phosphate group to the hydroxyl group at the C-22 position .

- Dephosphorylation: Enzymes such as ecdysteroid-phosphate phosphatase can reverse this reaction, converting 20-hydroxyecdysone 22-phosphate back to its non-phosphorylated form, thereby regulating the active levels of ecdysteroids in tissues .

These reactions are integral to the metabolic pathways that control ecdysteroid levels during insect development.

20-Hydroxyecdysone 22-phosphate exhibits significant biological activity, primarily in the context of insect physiology. It is involved in:

- Molting and Metamorphosis: As a potent ecdysteroid, it regulates gene expression related to molting and metamorphosis in insects. Its phosphorylated form may enhance or modify these effects compared to non-phosphorylated ecdysteroids .

- Receptor Interaction: The phosphorylation at the C-22 position can influence binding affinity and specificity for ecdysteroid receptors, thereby affecting downstream signaling pathways that govern developmental processes .

The synthesis of 20-hydroxyecdysone 22-phosphate can be achieved through several methods:

- Enzymatic Synthesis: Utilizing ecdysone 22-kinase to phosphorylate 20-hydroxyecdysone in vitro. This method allows for specific control over the reaction conditions and product purity .

- Chemical Synthesis: Chemical methods involving phosphorylation reagents can also be employed to introduce the phosphate group at the C-22 position. This approach may require careful optimization to ensure selectivity and yield .

20-Hydroxyecdysone 22-phosphate has several applications across various fields:

- Agriculture: It is used as a biopesticide due to its ability to disrupt insect development, making it a valuable tool for pest management strategies.

- Pharmaceuticals: Research into its potential therapeutic effects is ongoing, particularly regarding its anabolic properties and possible applications in muscle growth and recovery .

- Biochemistry Research: It serves as a model compound for studying ecdysteroid metabolism and signaling pathways in insects.

Studies on the interactions of 20-hydroxyecdysone 22-phosphate with other biomolecules reveal insights into its functional roles:

- Receptor Binding Studies: Investigations have shown that the phosphorylated form may exhibit altered binding kinetics compared to its non-phosphorylated counterparts, suggesting a unique mechanism of action in modulating receptor activity .

- Metabolic Pathway Analysis: Research has identified key enzymes involved in its metabolism, providing a clearer understanding of how this compound influences ecdysteroid levels in various developmental stages of insects .

Several compounds share structural similarities with 20-hydroxyecdysone 22-phosphate, each exhibiting unique properties and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ecdysone | Non-phosphorylated form | Regulates molting and metamorphosis |

| 2-Deoxy-20-hydroxyecdysone 22-phosphate | Lacks hydroxyl group at C-2 | Reduced biological activity compared to 20-hydroxyecdysone |

| 20-Hydroxyecdysone | Non-phosphorylated form | Primary ecdysteroid involved in insect development |

| Ecdysone 22-phosphate | Phosphorylated form at C-22 | Modulates developmental processes similar to 20-hydroxyecdysone |

The uniqueness of 20-hydroxyecdysone 22-phosphate lies in its specific phosphorylation at the C-22 position, which differentiates it from other ecdysteroids and potentially enhances its biological efficacy.

Phosphoconjugation Pathways in Insect Ovaries

The phosphoconjugation pathway in insect ovaries represents a sophisticated mechanism for ecdysteroid storage and regulation [4]. In the silkworm Bombyx mori, the major ecdysteroid conjugates present in newly laid eggs include ecdysone 22-phosphate, 2-deoxyecdysone 22-phosphate, 20-hydroxyecdysone 22-phosphate, and 2-deoxy-20-hydroxyecdysone 22-phosphate [2]. These phosphate esters are synthesized through a coordinated process involving follicle cells, nurse cells, and oocytes within the developing ovarian follicles [5].

The phosphoconjugation process begins with the synthesis of free ecdysteroids in follicle cells, which are subsequently transferred into the oocyte where they undergo phosphorylation [5]. Fast atom bombardment mass spectrometry and nuclear magnetic resonance analyses have confirmed that these conjugates maintain a steroid to phosphate ratio of approximately 1:1, indicating complete phosphorylation at the C-22 position [2]. The physiological significance of this pathway extends beyond simple storage, as these conjugates serve as precursors for active hormone formation during critical developmental periods [4].

During ovarian development, the phosphoconjugation pathway demonstrates temporal regulation that correlates with reproductive cycles [6]. The accumulation of ecdysteroid phosphates in maturing oocytes ensures a maternal contribution of hormone precursors to the developing embryo [7]. This maternal investment provides a mechanism for embryonic ecdysteroid regulation before the differentiation of endogenous hormone synthesis machinery [3].

| Compound | Molecular Weight (g/mol) | Phosphorylation Site | Biological State | Source |

|---|---|---|---|---|

| 20-Hydroxyecdysone 22-phosphate | 560.6 | C-22 | Inactive storage form | Locusta migratoria eggs |

| Ecdysone 22-phosphate | 480 | C-22 | Inactive storage form | Desert locust eggs |

| 2-Deoxyecdysone 22-phosphate | 464 | C-22 | Inactive storage form | Desert locust eggs |

| 20-Hydroxyecdysone | 480.6 | Substrate for C-22 | Active hormone | Active insects |

Ecdysteroid 22-Kinase (EcKinase) Enzymatic Mechanisms

Ecdysteroid 22-kinase represents the key enzyme responsible for the phosphorylation of ecdysteroids at the C-22 position [8] [9]. This enzyme catalyzes the conversion of free ecdysteroids to physiologically inactive ecdysteroid 22-phosphates through an adenosine triphosphate-dependent mechanism [9]. The enzymatic reaction involves the transfer of the gamma-phosphate group from adenosine triphosphate to the hydroxyl group at the C-22 position of the ecdysteroid substrate [8].

Phylogenetic analysis of ecdysteroid 22-kinase has revealed that homologous proteins are found not only in arthropods but also across diverse taxonomic groups including nematodes, teleosts, fungi, and bacteria [8] [5]. This broad distribution suggests an ancient evolutionary origin for the phosphokinase activity, although the specific substrate preferences may have evolved to accommodate different steroid hormones across taxa [10].

The enzyme demonstrates broad substrate specificity, capable of phosphorylating various ecdysteroids including ecdysone, 20-hydroxyecdysone, and their derivatives [9]. The catalytic mechanism requires both adenosine triphosphate and magnesium ions as cofactors, with the reaction proceeding through the formation of a phosphoryl-enzyme intermediate [11]. Biochemical characterization has shown that the enzyme operates optimally under physiological conditions present in the cytosol of reproductive tissues [9].

Recent molecular studies have identified multiple genes encoding ecdysteroid kinase-like proteins, with subfamily classifications based on phylogenetic relationships [12] [10]. The characterized ecdysteroid 22-kinases from Bombyx mori and Anopheles gambiae belong to different subfamilies, indicating that convergent evolution or ancestral conservation has maintained this critical enzymatic function across insect lineages [10].

Ecdysteroid-Phosphate Phosphatase (EPPase) Reversal Processes

Ecdysteroid-phosphate phosphatase represents the complementary enzyme that catalyzes the hydrolysis of ecdysteroid phosphates back to free, biologically active hormones [3] [13]. This enzyme belongs to the two-histidine phosphatase superfamily and contains characteristic alpha-beta folds common to members of this enzymatic family [14] [13]. The crystal structure of ecdysteroid-phosphate phosphatase reveals a hydrophobic cavity that accommodates the steroid phosphate substrate, with the phosphate moiety positioned close to the catalytic histidine residue [13].

The catalytic mechanism involves a conserved histidine residue (Histidine-80) that acts as a nucleophile during the hydrolysis reaction [13] [15]. The active site contains signature residues shared by two-histidine phosphatase enzymes, including conserved arginine and histidine residues that stabilize the phosphate substrate through hydrogen bonding interactions [13]. The physiological substrate ecdysone 22-phosphate has been modeled within the active site, showing optimal positioning for efficient catalysis [13].

Kinetic analysis has demonstrated that ecdysteroid-phosphate phosphatase exhibits limited substrate specificity, with the ability to hydrolyze various steroid phosphates as well as para-nitrophenylphosphate and phosphotyrosine-containing peptides [13] [15]. This broader specificity suggests potential dual functions as both a steroid phosphatase and a protein tyrosine phosphatase [13]. The enzyme shows particular efficiency in hydrolyzing ecdysteroid 22-phosphates, consistent with its primary physiological role in ecdysteroid metabolism [3].

The regulation of ecdysteroid-phosphate phosphatase activity involves both transcriptional and post-translational mechanisms [3] [16]. During embryonic development in Bombyx mori, the expression pattern of ecdysteroid-phosphate phosphatase messenger ribonucleic acid corresponds closely to changes in enzyme activity and free ecdysteroid levels [3]. The enzyme localizes in the cytosol of yolk cells, where it can access ecdysteroid phosphates released from yolk granules following acidification-induced dissociation from vitellin [7].

| Enzyme | Substrate | Km (μM) | Vmax (pmol min⁻¹ mg⁻¹) | Cofactor Requirements |

|---|---|---|---|---|

| Ecdysone 3-epimerase | Ecdysone | 17.0 ± 1.4 | 110.6 ± 14.6 | NADPH: 85.4 ± 10.6 μM |

| Ecdysone 3-epimerase | 20-Hydroxyecdysone | 47.3 ± 7.5 | 131.0 ± 3.5 | NADH: 51.3 ± 1.3 μM |

| EPPase | Ecdysone 22-phosphate | Not specified | Not specified | Mg²⁺ and ATP required |

| EcKinase | Ecdysteroids | Not specified | Not specified | ATP required |

Tissue-Specific Expression Patterns in Reproductive Organs

The expression patterns of enzymes involved in ecdysteroid phosphorylation and dephosphorylation show remarkable tissue specificity within reproductive organs [5]. In Bombyx mori ovaries, the messenger ribonucleic acids encoding cytochrome P450 enzymes involved in ecdysteroidogenesis, specifically CYP306a1 (25-hydroxylase) and CYP314a1 (20-hydroxylase), are expressed predominantly in follicle cells [5]. This localized expression ensures that ecdysteroid synthesis occurs in the appropriate cellular compartment to support oocyte development [5].

Ecdysteroid 22-kinase messenger ribonucleic acid demonstrates a distinct expression pattern, localizing primarily in nurse cells and oocytes rather than in follicle cells [5]. Immunohistochemical analysis reveals that ecdysteroid 22-kinase protein accumulates mainly in the external region of the oocyte, suggesting translocation of the enzyme or its messenger ribonucleic acid from nurse cells to the oocyte periphery [5]. This spatial organization facilitates the efficient phosphorylation of ecdysteroids as they are transferred from follicle cells into the developing oocyte [8].

The tissue-specific expression extends to ecdysteroid-phosphate phosphatase, which localizes in the cytosol of yolk cells during embryonic development [3] [7]. This cellular distribution is critical for the enzyme's function, as it must access ecdysteroid phosphates that are stored bound to vitellin within yolk granules [7]. The acidification of yolk granules by vacuolar-type proton-translocating adenosinetriphosphatase triggers the dissociation of ecdysteroid phosphates from vitellin, allowing their release into the cytosol where ecdysteroid-phosphate phosphatase can catalyze their conversion to active hormones [7].

In Drosophila reproductive tissues, additional tissue-specific patterns have been identified for ecdysteroid metabolism enzymes [17]. The shade enzyme, which converts ecdysone to 20-hydroxyecdysone, shows dramatic upregulation in mature follicle cells before ovulation [17]. This temporal and spatial regulation ensures the local production of active ecdysteroids required for proper follicle rupture and ovulation processes [17].

The coordinated expression of ecdysteroidogenic and ecdysteroid-modifying enzymes across different reproductive tissues creates a sophisticated regulatory network [18] [16]. Temporal changes in gene expression correlate with reproductive cycles, with peak expression often coinciding with periods of maximal ecdysteroid demand [18]. This tissue-specific regulation allows for precise control of ecdysteroid availability and activity throughout reproductive development and function [6].

| Tissue/Cell Type | Expressed Component | Function | Species |

|---|---|---|---|

| Follicle cells | CYP306a1, CYP314a1 mRNA | Ecdysteroid biosynthesis | Bombyx mori |

| Nurse cells and oocyte | EcKinase mRNA | Phosphorylation enzyme production | Bombyx mori |

| Oocyte external region | EcKinase protein | Ecdysteroid phosphorylation | Bombyx mori |

| Yolk cells | EPPase protein | Dephosphorylation | Bombyx mori |

| Mature follicle cells | Shade enzyme | Ecdysone to 20E conversion | Drosophila |

In Drosophila melanogaster, 20-hydroxyecdysone signaling plays an essential role in orchestrating organogenesis and morphogenetic processes, with dorsal closure serving as a paradigmatic example of hormone-dependent tissue morphogenesis. The amnioserosa, a transient extraembryonic tissue, serves as both a major source of ecdysteroid biosynthesis and a primary target of hormone action during late embryonic development [10] [11] [12].

Dorsal closure represents a critical morphogenetic event where the embryonic epidermis migrates over the amnioserosa to close a dorsal opening. This process requires precisely coordinated contraction of amnioserosa cells, which is defective in embryos carrying mutations in genes encoding 20-hydroxyecdysone biosynthetic enzymes [10] [12]. The hormone regulates the expression of several dorsal closure participants, including zipper, which encodes non-muscle myosin II heavy chain essential for cellular contractility.

The regulation of organogenesis by 20-hydroxyecdysone involves both canonical and non-canonical signaling mechanisms. While traditional ecdysteroid signaling operates through ecdysone receptor (EcR) and Ultraspiracle (USP) heterodimers binding to ecdysone response elements, recent research has revealed an alternative mechanism during dorsal closure [11] [12]. In this context, EcR directly interacts with the activator protein-1 (AP-1) transcription factor subunit Jun, forming complexes that bind to genomic regions containing AP-1 binding sites rather than traditional ecdysone response elements.

Temporal analysis of 20-hydroxyecdysone levels during Drosophila embryogenesis has identified discrete pulses of hormone activity that coordinate specific developmental transitions. Using sensitive radioimmunoassay techniques combined with high-performance liquid chromatography, researchers have documented three small peaks of 20-hydroxyecdysone occurring at 8, 20, and 28 hours following ecdysis, preceding the major pupariation pulse [13]. These early pulses are critical for proper embryonic patterning and organogenesis.

The developmental specificity of ecdysteroid action is achieved through tissue-specific expression of hormone-responsive genes and differential sensitivity to hormone levels. During organogenesis, 20-hydroxyecdysone regulates the expression of genes involved in metabolism, stress response, and immunity, demonstrating the hormone's broad influence on developmental processes beyond simple molting control [14] [15].

Cross-Talk with JNK/AP-1 Signaling Pathways

The interaction between 20-hydroxyecdysone signaling and c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) pathways represents a sophisticated regulatory mechanism that fine-tunes developmental gene expression during arthropod morphogenesis. This cross-talk is particularly well-characterized during Drosophila dorsal closure, where both signaling systems converge to control tissue morphogenesis [10] [11] [12].

The JNK signaling pathway, activated by various developmental and stress stimuli, phosphorylates and activates AP-1 transcription factors, primarily composed of Jun and Fos proteins. During dorsal closure, JNK signaling in the dorsal-most epidermal cells and amnioserosa is essential for proper tissue morphogenesis. The pathway regulates the expression of genes including decapentaplegic, puckered, jun, and zipper, which are crucial for coordinated cellular behaviors during tissue closure [10] [16].

Research has demonstrated that 20-hydroxyecdysone signaling acts in parallel to the JNK cascade through a direct interaction between the ecdysone receptor (EcR) and Jun [11] [12]. This interaction is hormone-dependent, as treatment with 20-hydroxyecdysone promotes the nuclear translocation of EcR-Jun complexes, where they can modulate gene expression. In tissues with lower endogenous hormone levels, these complexes remain predominantly cytoplasmic, but exogenous hormone treatment induces their nuclear accumulation.

The functional significance of this cross-talk is evident in the regulation of target gene expression. While canonical ecdysteroid signaling typically involves EcR/USP heterodimers binding to ecdysone response elements, the interaction with AP-1 allows hormone signaling to influence genes containing AP-1 binding sites but lacking traditional hormone response elements [12]. This expands the repertoire of genes that can be regulated by ecdysteroid signaling and provides additional layers of developmental control.

Studies using proximity ligation assays have confirmed the physical interaction between EcR and Jun proteins in vivo, with the frequency of these interactions being dependent on hormone levels [11]. In the amnioserosa, where endogenous 20-hydroxyecdysone levels are high, EcR-Jun complexes are predominantly nuclear. In contrast, in the embryonic epidermis with lower hormone levels, complexes are largely cytoplasmic until hormone treatment induces their nuclear translocation.

The regulation of this cross-talk involves multiple levels of control. 20-Hydroxyecdysone can induce calcium signaling through G-protein coupled receptors, leading to phosphorylation of calcium/calmodulin-dependent protein kinase II (CaMKII) [17]. This non-genomic pathway can influence both traditional nuclear receptor signaling and JNK pathway activation, creating a complex regulatory network that integrates hormone signaling with cellular stress responses.

Evolutionary Conservation in Crustaceans (Daphnia magna)

The evolutionary conservation of 20-hydroxyecdysone 22-phosphate function extends beyond insects to include crustaceans, demonstrating the fundamental importance of this hormone storage mechanism across arthropod lineages. Studies in the water flea Daphnia magna have revealed remarkable conservation of both the molecular mechanisms and developmental roles of phosphorylated ecdysteroids [18] [19] [20] [21] [7].

In Daphnia magna, ecdysteroid signaling controls molting cycles, reproductive transitions, and embryonic development in patterns that parallel those observed in insects. The presence of ecdysteroid-phosphate phosphatase (EPPase) in Daphnia embryos confirms the conservation of the phosphorylation-dephosphorylation storage mechanism across crustacean and insect lineages [7]. The enzyme exhibits high similarity to insect EPPases and shows similar expression patterns during early embryogenesis.

Phylogenetic analysis of ecdysteroid kinase-like (EcKL) genes across arthropod species has revealed that the enzymatic machinery for ecdysteroid phosphorylation is broadly conserved [22] [23]. In Daphnia magna, multiple EcKL gene family members are present, suggesting functional diversification while maintaining core enzymatic activities. This conservation indicates that the ecdysteroid phosphorylation system evolved early in arthropod evolution and has been maintained due to its adaptive significance.

The functional conservation extends to the regulation of embryonic development and molting cycles. In Daphnia magna, 20-hydroxyecdysone levels must decrease to basal levels before molting can occur, and exogenous hormone treatment can prevent both molting and oviposition [19] [21]. This regulatory pattern mirrors observations in insects, where precise temporal control of hormone levels is essential for proper developmental transitions.

Research has demonstrated that Daphnia magna possesses the complete repertoire of ecdysteroid biosynthetic enzymes, including homologs of the Halloween genes that control hormone production in insects [21]. The expression patterns of these genes during embryonic development show remarkable similarity to insect patterns, with Spook (Spo) expression being activated at gastrulation onset and being essential for proper embryonic progression.

The cross-talk between ecdysteroid and sesquiterpenoid signaling pathways is also conserved in Daphnia magna, indicating that the regulatory networks controlling arthropod development evolved before the divergence of crustacean and insect lineages approximately 400 million years ago [21]. This conservation includes the antagonistic relationship between ecdysteroid and juvenile hormone-like signaling, where sesquiterpenoid compounds can suppress ecdysteroid biosynthesis and promote developmental arrest.

Studies of ecdysteroid metabolism in various crustacean species, including the freshwater prawn Macrobrachium nipponense and the mud crab Scylla paramamosain, have confirmed that 20-hydroxyecdysone serves as the primary molting hormone across diverse crustacean taxa [19] [24]. The hormone's role in initiating molting, regulating reproduction, and controlling embryonic development appears to be universal among crustaceans, supporting the fundamental importance of this signaling system in arthropod biology.